N-alpha-Z-3-Sulfamoyl-L-alanine

説明

Overview of Non-Canonical Amino Acids in Chemical Biology Research

Non-canonical amino acids (ncAAs) represent a class of amino acids that are not among the 20 proteinogenic amino acids universally found in proteins. acs.orgacs.org Their integration into peptides and proteins allows for the introduction of novel chemical functionalities, enabling researchers to probe and engineer biological processes with remarkable precision. acs.orgvu.nldigitellinc.com The strategic incorporation of ncAAs can confer unique properties to proteins, such as enhanced stability, altered enzymatic activity, and the introduction of spectroscopic probes for biophysical studies. acs.orgrsc.org This expansion of the genetic code is a cornerstone of synthetic biology, paving the way for the creation of synthetic life with alternative chemistries and the development of new therapeutics. acs.org

Structural Classification of N-alpha-Z-3-Sulfamoyl-L-alanine

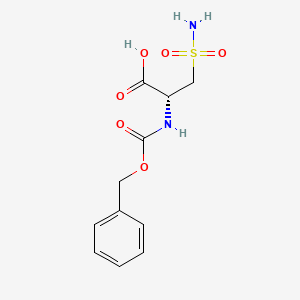

This compound is a specifically modified derivative of the amino acid L-alanine. nih.govlookchem.com Its structure is characterized by three key components: the L-alanine core, a sulfamoyl group attached to the beta-carbon, and a benzyloxycarbonyl (Z) group protecting the alpha-amino group.

| Component | Description |

| L-alanine core | The fundamental amino acid scaffold, providing the basic structure. |

| Sulfamoyl group | A -SO₂NH₂ group attached to the beta-carbon of the alanine (B10760859) side chain. |

| N-alpha-Benzyloxycarbonyl (Z) group | A protecting group attached to the alpha-amino group of the alanine. |

This table outlines the primary structural components of this compound.

With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. libretexts.orgwou.edu In nature, the L-form of amino acids is predominantly used in protein synthesis. libretexts.org The chirality of an amino acid derivative is crucial as it dictates its three-dimensional arrangement and, consequently, its interaction with other chiral molecules such as enzymes and receptors. researchgate.netwikipedia.org this compound is designated as the "L" isomer, indicating a specific stereochemical configuration at the alpha-carbon that is analogous to L-glyceraldehyde. libretexts.org This defined stereochemistry is essential for its intended biological or chemical applications, as different enantiomers can have vastly different, or even opposing, biological activities. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTMRJDHXDDTKO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543969 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33662-45-2 | |

| Record name | N-[(Benzyloxy)carbonyl]-3-sulfamoyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Pathways for N Alpha Z 3 Sulfamoyl L Alanine and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of N-alpha-Z-3-Sulfamoyl-L-alanine is a multi-step process that demands precise control over reaction conditions and the strategic use of protecting groups. The core challenges lie in the stereoselective introduction of the sulfamoyl moiety and the subsequent protection of the alpha-amino group.

Strategies for Introduction of the Sulfamoyl Moiety at the Beta-Position of Alanine (B10760859)

The introduction of a sulfamoyl group (SO₂NH₂) at the β-position of alanine is a critical and often challenging step. The sulfamoyl group is a key pharmacophore in many biologically active compounds. nih.gov Several synthetic strategies can be envisioned for this transformation, often starting from readily available precursors like serine or other β-functionalized alanines.

One common approach involves the conversion of the hydroxyl group of a protected serine derivative into a suitable leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with a sulfamoyl anion or a protected equivalent. The reaction of a protected L-serine methyl ester with methylsulfonyl chloride in the presence of a base like triethylamine (B128534) can generate an intermediate that, upon reaction with a source of the sulfamoyl group, can yield the desired product. nih.gov

Another strategy involves the use of sulfamoyl chlorides, which can be prepared through improved synthesis methods, to react with appropriate nucleophiles. acs.org The reaction of an organometallic species derived from a protected alanine with a sulfamoylating agent is also a plausible, though less common, route.

Furthermore, the synthesis of related sulfonamides from amino acids often involves the reaction of an amino group with a sulfonyl chloride. nih.gov While this typically forms a sulfonamide at the alpha-amino position, analogous chemistry could potentially be adapted for the beta-position through a suitably functionalized starting material. For instance, starting with a diaminopropanoic acid derivative would allow for selective sulfamoylation at the beta-amino group.

The table below summarizes potential starting materials and reagents for the introduction of the sulfamoyl group:

| Starting Material Precursor | Reagent for Sulfamoylation | Key Transformation |

| N-protected-L-serine | Sulfamoyl chloride, Sodium azide (B81097) followed by reduction and sulfonylation | Conversion of hydroxyl to sulfamoyl |

| N-protected-β-aminoalanine | Sulfonyl chloride derivatives | Direct sulfamoylation of the β-amino group |

| N-protected-L-aspartic acid | Curtius or Hofmann rearrangement followed by sulfonylation | Conversion of β-carboxyl to amino then sulfamoyl |

Incorporation of the N-alpha-Benzyloxycarbonyl (Z) Protecting Group in Peptide Chemistry

The benzyloxycarbonyl (Z or Cbz) group is a widely used N-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. researchgate.net The introduction of the Z-group onto the α-amino group of 3-sulfamoyl-L-alanine is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (also known as carbobenzoxy chloride) under basic conditions, often in a Schotten-Baumann reaction. researchgate.net

This protection strategy is crucial for preventing undesired side reactions at the amino group during subsequent synthetic steps, such as peptide coupling or modification of the sulfamoyl group. The Z-group is orthogonal to many other protecting groups used in peptide chemistry, allowing for selective deprotection and further functionalization of the molecule. researchgate.netjocpr.com

Total Synthesis Routes for this compound

A complete synthetic route to this compound would logically combine the strategies outlined above. A plausible total synthesis could commence with a readily available and enantiomerically pure starting material, such as L-serine.

A hypothetical synthetic pathway is detailed below:

Protection of L-serine: The amino and carboxyl groups of L-serine are first protected. For instance, the amino group can be protected with a Boc group, and the carboxyl group can be esterified.

Activation of the β-hydroxyl group: The hydroxyl group of the protected serine is then activated, for example, by conversion to a mesylate or tosylate.

Introduction of the azido (B1232118) group: Nucleophilic substitution with sodium azide introduces an azido group at the β-position.

Reduction of the azido group: The azide is then reduced to a primary amine, for instance, by catalytic hydrogenation.

Sulfamoylation: The newly formed β-amino group is reacted with a sulfamoylating agent, such as sulfamoyl chloride, to install the sulfamoyl moiety.

Deprotection and N-alpha-Z protection: The initial protecting groups (e.g., Boc and ester) are removed, and the α-amino group is then selectively protected with the Z-group using benzyl chloroformate.

This route ensures the preservation of the L-configuration of the final product, originating from the stereocenter of the starting L-serine.

Synthesis of Stereoisomers and Enantiomerically Pure Forms

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis strategies are employed to obtain enantiomerically pure forms. nih.govnih.gov

Starting from an enantiomerically pure precursor, such as L-alanine or L-serine, is a common and effective strategy to ensure the desired stereochemistry in the final product. nih.govnih.gov For instance, the synthesis of β-substituted alanine analogs has been achieved through stereoselective methods. nih.gov

Alternatively, racemic mixtures of 3-sulfamoyl-alanine can be synthesized and then resolved into their constituent enantiomers. Enzymatic resolution is a powerful technique for this purpose, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two. nih.gov For example, acylases can be used to selectively deacylate the L-enantiomer of an N-acetylated racemic mixture, facilitating the separation of the L-amino acid from the unreacted D-enantiomer.

The table below outlines common approaches for obtaining enantiomerically pure forms:

| Method | Description |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like L-serine or L-aspartic acid. |

| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in a key bond-forming step. |

| Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. |

| Chiral Chromatography | Separates enantiomers based on their differential interaction with a chiral stationary phase. |

Advanced Protection and Deprotection Strategies in Complex Amino Acid Synthesis

The synthesis of complex amino acids like this compound often requires the use of multiple protecting groups for different functional moieties within the molecule. The choice of these protecting groups is critical and they must be "orthogonal," meaning that one group can be removed selectively in the presence of others. jocpr.combiosynth.com

For a molecule with an α-amino group, a β-sulfamoyl group, and a carboxylic acid, a sophisticated protecting group strategy is necessary. For example, the α-amino group could be protected with a Z-group, the sulfamoyl nitrogen could potentially be protected with a Boc group, and the carboxylic acid could be protected as a tert-butyl ester. This orthogonal set of protecting groups allows for the selective deprotection of each functional group to enable further transformations.

The following table showcases a potential orthogonal protecting group strategy:

| Functional Group | Protecting Group | Deprotection Condition |

| α-Amino | Benzyloxycarbonyl (Z) | Catalytic Hydrogenation (H₂/Pd) |

| Carboxyl | tert-Butyl (tBu) ester | Acid (e.g., Trifluoroacetic acid) |

| Sulfamoyl (Amine) | tert-Butoxycarbonyl (Boc) | Acid (e.g., Trifluoroacetic acid) |

This strategic use of protecting groups is fundamental to the successful synthesis of complex and polyfunctional amino acid derivatives. nih.gov

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally friendly alternatives to purely chemical syntheses. These methods leverage the high selectivity and specificity of enzymes to perform challenging chemical transformations. mdpi.com

While specific chemoenzymatic routes for this compound are not extensively documented, the principles of biocatalysis can be applied to its synthesis. For instance, enzymes could be employed for the key stereoselective steps.

A potential chemoenzymatic strategy could involve the use of a transaminase to introduce an amino group at the β-position of a suitable keto-acid precursor. This enzymatic step would establish the desired stereochemistry. Subsequent chemical steps would then be used to install the sulfamoyl and Z-protecting groups.

Another possibility is the use of nitrile hydratases or nitrilases for the conversion of a β-cyano group to a carboxylic acid or an amide, which could be a precursor to the sulfamoyl group. The biosynthesis of β-alanine itself involves enzymatic decarboxylation of L-aspartic acid, and engineered enzymes could potentially be developed to act on modified substrates. frontiersin.orgresearchgate.net

The discovery and engineering of novel enzymes, such as those involved in the biosynthesis of natural sulfamoyl-containing compounds, could open new avenues for the biocatalytic production of this compound and its analogs. nih.govchemrxiv.org

Enzymatic Transformations for Modified Alanine Derivatives

The synthesis of modified alanine derivatives, such as this compound, can be approached through various enzymatic transformations that offer high stereoselectivity and reaction specificity. A key strategy involves the use of enzymes to introduce specific functional groups onto a precursor molecule.

One plausible route begins with the well-established synthesis of N-benzyloxycarbonyl-L-alanine (Z-L-alanine). This reaction is typically performed by reacting L-alanine with benzyl chloroformate under alkaline conditions. prepchem.com From this protected amino acid, further modifications can be envisioned.

To introduce a sulfamoyl group, a multi-step chemoenzymatic process could be employed. This might involve the enzymatic hydroxylation of the β-carbon of the alanine side chain, followed by chemical activation and substitution with a sulfamoyl moiety. While direct enzymatic sulfamoylation of an unactivated carbon is not a widely reported transformation, enzymes such as cytochrome P450 monooxygenases could potentially be engineered to perform such a reaction.

Alternatively, a retro-synthesis approach suggests that a suitable starting material would be a 3-substituted alanine derivative. For instance, the synthesis of N-benzyloxycarbonyl-3-iodo-L-alanine methyl ester has been reported, which serves as a versatile intermediate for introducing various nucleophiles. google.com This intermediate could potentially react with a sulfamoylating agent to yield the desired product.

The table below summarizes enzymatic reactions that are relevant to the synthesis of modified alanine derivatives.

| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantages |

| L-Aspartate β-decarboxylase | Decarboxylation | L-Aspartic acid | L-Alanine | High yield and stereospecificity. rsc.org |

| Alanine dehydrogenase | Reductive amination | Pyruvate (B1213749) | L-Alanine | High enantiomeric excess. |

| Aminoacylase | Hydrolysis of N-acyl group | N-acetyl-DL-alanine | L-Alanine | Enantioselective resolution of racemic mixtures. libretexts.org |

| Transaminase | Amino group transfer | Pyruvate and an amino donor | L-Alanine | High stereoselectivity. |

Biocatalytic Systems for Stereoselective Sulfamoyl Amino Acid Production

The development of biocatalytic systems for the production of non-natural amino acids, including those with sulfamoyl groups, is a burgeoning field of research. These systems often employ whole-cell catalysts or purified enzymes to achieve high levels of stereoselectivity and yield, often under mild reaction conditions. prepchem.com

The formation of the crucial C-N bond in sulfamoyl amino acids can be approached through several biocatalytic strategies. Enzymes such as ammonia (B1221849) lyases, which catalyze the addition of ammonia to a,β-unsaturated carboxylic acids, have been engineered to accept alternative amine nucleophiles. nih.gov This opens the door to the direct incorporation of aminosulfonamides or related nucleophiles into an appropriate unsaturated precursor.

Furthermore, reductive aminases are another class of enzymes that could be engineered to accept sulfamoylated keto-acid precursors. These enzymes catalyze the reductive amination of a ketone with an amine donor, offering a direct route to chiral amines and amino acids.

A hypothetical biocatalytic route to this compound could involve an engineered tryptophan synthase β-subunit (TrpB). TrpB has been extensively modified to catalyze the formation of C-C, C-N, and C-S bonds by reacting various nucleophiles with an electrophilic amino-acrylate intermediate derived from serine. nih.gov Engineering the active site of TrpB to accommodate a sulfamoyl-containing nucleophile could provide a direct and stereoselective route to the target molecule.

The following table outlines different biocatalytic systems and their potential application in the synthesis of modified amino acids.

| Biocatalytic System | Enzyme(s) | Reaction Type | Potential Application for Sulfamoyl Amino Acids |

| Whole-cell catalysis | Engineered E. coli expressing multiple enzymes | Multi-step cascade reaction | Synthesis from simple starting materials like glucose and a sulfur source. |

| Immobilized enzymes | Purified and immobilized enzymes | Continuous flow synthesis | Improved stability, reusability, and process control. |

| One-pot chemoenzymatic synthesis | Combination of chemical catalysts and enzymes | Sequential chemical and enzymatic reactions | Leveraging the strengths of both chemical and biological catalysis. nih.gov |

Engineering of Biosynthetic Pathways for Non-Natural Amino Acids

The engineering of biosynthetic pathways in microbial hosts offers a powerful strategy for the de novo production of non-natural amino acids. nih.gov This approach involves the introduction of heterologous genes and the modification of endogenous metabolic pathways to channel cellular resources towards the synthesis of the desired compound.

To produce a sulfamoyl-containing amino acid like this compound, a novel biosynthetic pathway would need to be designed and implemented in a suitable host organism, such as E. coli. This pathway would likely require the introduction of enzymes capable of sulfur metabolism and sulfamoyl group formation, which are not typically found in standard laboratory strains.

The biosynthesis could be engineered to start from a central metabolite, such as serine. An engineered enzyme could then catalyze the conversion of serine to an activated intermediate, which would subsequently react with a sulfur-containing compound. The pathway would also need to include a step for the introduction of the benzyloxycarbonyl (Z) protecting group, which could potentially be achieved through a chemoenzymatic step after purification, or through the engineering of an enzyme that can utilize a Z-group donor.

The principles of synthetic biology, including the use of genetic circuits and metabolic modeling, would be crucial for optimizing the flux through the engineered pathway and maximizing the production of the target molecule. acs.org

The table below presents key considerations and strategies for engineering biosynthetic pathways for non-natural amino acids.

| Strategy | Description | Example Application | Challenges |

| Heterologous gene expression | Introduction of genes from other organisms to create new enzymatic functions. | Expressing a sulfotransferase from a marine organism to introduce a sulfate (B86663) group. | Codon optimization, protein folding, and cofactor availability. |

| Metabolic engineering | Rerouting of metabolic pathways to increase precursor supply and reduce byproduct formation. | Deleting competing pathways to increase the availability of serine. | Metabolic burden and unintended effects on cell growth. |

| Directed evolution of enzymes | Improving the activity, specificity, and stability of enzymes for non-natural substrates. | Evolving a transaminase to accept a sulfamoylated keto-acid. | Development of high-throughput screening methods. nih.gov |

| Orthogonal translation systems | Incorporation of non-natural amino acids directly into proteins using engineered tRNA and aminoacyl-tRNA synthetases. | Site-specific incorporation of a sulfamoyl-lysine into a protein. | Ensuring orthogonality and efficient incorporation. |

Biochemical Interactions and Mechanistic Studies of N Alpha Z 3 Sulfamoyl L Alanine

Enzymatic Inhibition and Activation Mechanisms

The sulfamoyl moiety is a bioisostere of the phosphate (B84403) group, which allows molecules containing this group to act as inhibitors of enzymes that process phosphorylated substrates. The following subsections explore the specific enzymatic interactions of N-alpha-Z-3-Sulfamoyl-L-alanine and its analogs.

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the accurate translation of the genetic code. nih.gov They catalyze the attachment of a specific amino acid to its cognate tRNA molecule in a two-step reaction. nih.gov The first step involves the activation of the amino acid with ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate. nih.govnih.gov

Sulfamoyl-containing amino acid analogs, such as this compound, are designed to be stable mimics of the aminoacyl-adenylate intermediate. nih.govmdpi.com These analogs can bind tightly to the active site of the corresponding aaRS, effectively inhibiting the enzyme. nih.govmdpi.com For instance, alanyl-tRNA synthetase (AlaRS) is responsible for attaching alanine (B10760859) to its tRNA. Analogs of alanyl-AMP where the phosphate group is replaced by a sulfamoyl group can act as potent inhibitors of AlaRS.

The inhibition mechanism involves the sulfamoyl group forming similar interactions with the enzyme's active site residues as the phosphate group of the natural intermediate. This often includes hydrogen bonding and electrostatic interactions. The stability of the sulfamoyl linkage, compared to the labile anhydride (B1165640) bond in aa-AMP, leads to a long-lasting or even irreversible inhibition of the enzyme, thereby halting protein synthesis. nih.gov This cessation of protein synthesis can trigger a cascade of events within bacteria, including the stringent response, which downregulates many metabolically demanding processes. nih.gov

Mutations in the AARS2 gene, which codes for mitochondrial alanyl-tRNA synthetase (mtAlaRS), have been linked to diseases like infantile-onset cardiomyopathy and leukoencephalopathy. nih.gov Structural analysis suggests that these mutations can impair the aminoacylation activity of the enzyme. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govnih.govresearchgate.net Sulfonamides are a well-established class of CA inhibitors, and sulfamoyl-containing amino acids are a subset of this class. nih.govdrugbank.com

The primary mechanism of inhibition involves the sulfamoyl group (-SO₂NH₂) coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase. nih.gov This zinc ion is crucial for the catalytic activity of the enzyme, as it polarizes a water molecule to generate a potent nucleophile (hydroxide ion) for attacking carbon dioxide. nih.gov By binding to the zinc ion, the sulfamoyl group displaces the catalytically essential water molecule, thereby blocking the enzyme's function. nih.gov

The amino acid portion of the inhibitor can form additional interactions with residues in and around the active site, which can enhance binding affinity and confer selectivity for different CA isoforms. nih.govacs.org The active site of CAs can be divided into hydrophobic and hydrophilic regions, and the scaffold of the inhibitor can interact with either or both of these regions to stabilize the enzyme-inhibitor complex. nih.gov For example, the addition of an aminoacyl or dipeptidyl moiety to a sulfonamide can lead to a significant increase in its inhibitory potency against certain CA isozymes. nih.gov

| Inhibitor Type | Mechanism of Action | Key Interactions |

| Sulfonamides | The un-ionized sulfonamide binds to the Zn(II) in the active site. | The sulfonamide moiety coordinates with the zinc ion. The aromatic/heterocyclic part of the molecule interacts with residues in the active site. |

| Sulfamates | Similar to sulfonamides, the sulfamate (B1201201) group binds to the active site zinc ion. | The sulfamate group coordinates with the zinc ion. |

| Sulfamides | The sulfamide (B24259) group also acts as a zinc-binding group. | The sulfamide moiety binds to the zinc ion in the active site. |

This table summarizes the zinc-binding mechanisms for different classes of carbonic anhydrase inhibitors.

Beyond aaRSs, a broad superfamily of adenylate-forming enzymes is crucial for various metabolic pathways, including fatty acid metabolism and natural product biosynthesis. researchgate.netnih.gov These enzymes all proceed through an acyl-adenylate intermediate. researchgate.netnih.gov Acyl-sulfamoyladenosine (acyl-AMS) analogs are potent inhibitors of these enzymes, acting as non-hydrolyzable mimics of the acyl-adenylate intermediate. nih.govacs.org

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes that utilize an N-terminal serine, threonine, or cysteine residue as the catalytic nucleophile. nih.gov A prominent member of this family is the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.govscbt.com The catalytic activity of the proteasome resides in its β-subunits, which have N-terminal threonine residues that act as the nucleophile. nih.govresearchgate.net

While direct studies on this compound's interaction with proteasomes are not widely available, compounds with related functional groups, such as peptide vinyl sulfones, are known proteasome inhibitors. nih.gov These inhibitors work by covalently and irreversibly modifying the active site threonine of the proteasome. nih.gov The sulfone group acts as a Michael acceptor, and the peptide portion of the inhibitor provides specificity for the different catalytic sites of the proteasome. nih.gov

Given that the sulfamoyl group can have electrophilic character, it is conceivable that this compound or its derivatives could be designed to interact with the N-terminal nucleophile of proteasomes or other Ntn-hydrolases. However, this remains an area for further investigation.

Cysteine desulfurases are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the removal of sulfur from cysteine and transfer it to an acceptor molecule. nih.gov This process is crucial for the biosynthesis of iron-sulfur clusters, thionucleosides in tRNA, and other sulfur-containing cofactors. nih.gov The enzyme works by forming a persulfide intermediate on a conserved cysteine residue. nih.gov

Inhibitors of cysteine desulfurases often work by reacting with the PLP cofactor or by modifying the active site cysteine. nih.gov Thiol-alkylating agents, for example, can irreversibly modify the thiol group of the active site cysteine. nih.gov While there is no direct evidence of this compound inhibiting cysteine desulfurases, the presence of the sulfamoyl group and the alanine backbone suggests a potential for interaction. The sulfamoyl group could potentially interact with the PLP cofactor or the active site environment. Further research would be necessary to explore this possibility.

Binding Dynamics and Molecular Recognition

For aminoacyl-tRNA synthetases, molecular recognition is critical for maintaining the fidelity of protein synthesis. nih.govresearchgate.net The enzyme must be able to distinguish between its cognate amino acid and other similar amino acids. The binding of an inhibitor like a sulfamoyl-L-alanine analog would involve the specific recognition of the alanine side chain by a dedicated pocket in the enzyme's active site. nih.gov The sulfamoyl group would then occupy the phosphate-binding site of the adenylate intermediate. mdpi.com

The study of binding dynamics often employs techniques such as X-ray crystallography to determine the three-dimensional structure of the enzyme-inhibitor complex. This provides a detailed picture of the interactions at the atomic level. Spectroscopic methods like fluorescence spectroscopy and circular dichroism can be used to study conformational changes in the enzyme upon inhibitor binding. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are also valuable tools for predicting binding modes and affinities. nih.gov

| Enzyme Class | Key Recognition Features | Types of Interactions |

| Aminoacyl-tRNA Synthetases | Specific recognition of the amino acid side chain and the adenosine (B11128) moiety of the inhibitor. | Hydrogen bonding, electrostatic interactions, hydrophobic interactions. |

| Carbonic Anhydrases | Coordination of the sulfamoyl group to the active site zinc ion. Interactions of the inhibitor's scaffold with active site residues. | Metal coordination, hydrogen bonding, van der Waals forces. |

| N-Terminal Nucleophile Hydrolases | Recognition of the peptide-like backbone of the inhibitor. | Covalent bond formation with the N-terminal nucleophile, hydrogen bonding. |

This table outlines the key molecular recognition features and interaction types for the binding of sulfamoyl-containing inhibitors to different enzyme classes.

Kinetic Analysis of Enzyme-Ligand Interactions

A kinetic analysis would provide insights into the efficiency and nature of this compound's interaction with specific enzymes. This involves determining key parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies the potency of an inhibitor.

Table 1: Hypothetical Kinetic Parameters of this compound with a Target Enzyme

| Parameter | Value | Unit | Description |

| K_m | Data not available | µM | Substrate concentration at half-maximal velocity |

| V_max | Data not available | µmol/min/mg | Maximum reaction velocity |

| K_i | Data not available | µM | Inhibition constant |

Note: This table is for illustrative purposes only. No experimental data for this compound is currently available in the public domain.

Thermodynamic Characterization of Binding Events in Biochemical Systems

Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution. nih.govyoutube.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govyoutube.com This information provides a complete thermodynamic profile of the binding process. For instance, ITC has been instrumental in characterizing the binding of various ligands to proteins and other macromolecules. stanford.eduresearchgate.net

Table 2: Hypothetical Thermodynamic Parameters of this compound Binding

| Parameter | Value | Unit | Description |

| Binding Affinity (K_d) | Data not available | nM | Dissociation constant, a measure of binding strength |

| Enthalpy (ΔH) | Data not available | kcal/mol | Heat change upon binding |

| Entropy (ΔS) | Data not available | cal/mol·K | Change in randomness or disorder upon binding |

| Stoichiometry (n) | Data not available | - | Molar ratio of ligand to macromolecule in the complex |

Note: This table is for illustrative purposes only. No experimental ITC data for this compound is currently available in the public domain.

Impact on Cellular Metabolism and Pathways in Model Systems

The structural similarity of this compound to L-alanine suggests that it could potentially interfere with metabolic pathways involving this common amino acid.

Perturbation of Alanine Metabolic Pathways

L-alanine is a central molecule in cellular metabolism, participating in pathways such as glycolysis, gluconeogenesis, and the glucose-alanine cycle. nih.govnih.gov It is synthesized from pyruvate (B1213749) and can be converted back to pyruvate, linking amino acid and carbohydrate metabolism. nih.gov The introduction of a modified alanine like this compound could potentially disrupt these pathways by competing with L-alanine for enzyme active sites or by acting as a regulator of key metabolic enzymes. However, no specific studies have been published to confirm or refute these possibilities.

Influence on Protein Biosynthesis Fidelity in in vitro or Model Organism Systems

The fidelity of protein synthesis is a critical process that ensures the accurate translation of the genetic code into functional proteins. nih.govnih.gov This process relies on the precise recognition of amino acids by their corresponding aminoacyl-tRNA synthetases. An altered amino acid like this compound could potentially be mistakenly incorporated into polypeptide chains, leading to the synthesis of non-functional or misfolded proteins. Research into the effects of amino acid analogues on translational accuracy is an active area, but specific data for this compound is lacking.

Role as a Metabolic Probe or Tracer in Biochemical Investigations

Metabolic probes and tracers are invaluable tools for elucidating metabolic pathways and fluxes. These molecules, often isotopically labeled, are introduced into a biological system, and their metabolic fate is tracked. Given its unique structure, this compound, if appropriately labeled, could potentially serve as a probe to investigate specific enzymatic activities or transport processes. However, there is no current literature to suggest its use in this capacity.

Structure Activity Relationship Sar Studies of N Alpha Z 3 Sulfamoyl L Alanine Derivatives

Systematic Structural Modifications of the Sulfamoyl Moiety and their Biochemical Impact

Systematic modifications to the sulfamoyl group of N-alpha-Z-3-Sulfamoyl-L-alanine derivatives could involve N-alkylation or N-arylation of the sulfamoyl nitrogen, or replacement of the sulfamoyl oxygen atoms. For instance, introducing electron-withdrawing groups on an adjacent aromatic ring has been shown to increase the binding affinity of related sulfonamide inhibitors to enzymes like carbonic anhydrase. tandfonline.com The inhibition of carbonic anhydrase isozymes by sulfamate (B1201201) and sulfamide (B24259) inhibitors is strongly influenced by the molecular shape and size of the molecules. nih.gov Furthermore, replacing the ether-like oxygen in a sulfamate (R-O-SO2NH2) with a nitrogen atom to form a sulfamide (R-NH-SO2NH2) can lead to significant changes in the molecule's fragment structure and activity profile. nih.gov

In the context of this compound, such changes would modulate the electronic environment and steric bulk around the zinc-binding group, thereby fine-tuning its interaction with a target enzyme. Designing derivatives with increased hydrophilicity by adding peripheral functional groups is another strategy to improve properties. nih.gov The synthesis of various sulfamoyl derivatives, such as those based on 1,3-oxazole scaffolds, has shown that the sulfamoyl group itself is a key pharmacophore for interacting with catalytic metal ions like Zn2+ in enzyme active sites. nih.gov

Table 1: Potential Modifications of the Sulfamoyl Moiety and Their Predicted Biochemical Impact

| Modification | Predicted Effect on Properties | Potential Biochemical Impact |

| Mono- or Di-N-alkylation | Increases lipophilicity; Reduces H-bond donor capacity. | May decrease binding if H-bonds are critical; could enhance membrane permeability. |

| N-Arylation | Increases steric bulk and introduces electronic effects from the aryl ring. | Could lead to new, beneficial interactions with hydrophobic pockets in the enzyme active site. |

| Replacement of -NH2 with -NHOH | Alters acidity and H-bonding pattern. | May change binding affinity and selectivity profile. |

| Bioisosteric Replacement (e.g., with carboxylate or phosphonate) | Significantly alters geometry, charge, and binding mode. | Likely to drastically change or abolish activity, but could identify new binding modes. |

Investigation of Alanine (B10760859) Backbone Modifications and Stereochemical Influence

The alanine backbone provides the core scaffold for the molecule, and its modification can influence activity through steric effects, conformational flexibility, and altered interactions with the target protein. Alanine "shaving," where residues in a protein's binding loop are mutated to alanine, has demonstrated that even a simple methyl group can be energetically important for binding interactions. nih.gov

Modifications to the alanine portion of this compound could include:

Altering the side chain: Replacing the alanine methyl group with a hydrogen (to give a glycine (B1666218) derivative) would increase flexibility, which could be beneficial or detrimental depending on the conformational requirements of the binding site. Substituting with larger alkyl groups (like in valine or leucine) would introduce steric bulk, which could probe the size of the binding pocket. QSAR analyses on related aryl-substituted alanine analogs have shown that the hydrophobicity and steric properties of the side chain are key determinants of activity. nih.gov

Modifying the backbone: Introducing a methyl group on the backbone nitrogen (N-methylation) can significantly alter the conformational landscape of the amino acid, restricting its flexibility and potentially locking it into a more bioactive conformation. rsc.orgresearchgate.net Changes to the backbone can also affect the ability to form crucial hydrogen bonds with the target enzyme. nih.gov Post-assembly modification of the β-C(sp3)–H bond of alanine is another advanced strategy to create structural diversity. researchgate.net

Table 2: Potential Alanine Backbone Modifications and Their Predicted Biochemical Impact

| Modification | Predicted Effect on Properties | Potential Biochemical Impact |

| Ala → Gly | Increases conformational flexibility; removes methyl group. | May result in an entropic penalty upon binding; could fit into smaller pockets. |

| Ala → Val/Leu | Increases steric bulk and lipophilicity. | May enhance binding through new hydrophobic interactions if the pocket is large enough. |

| Ala → β-Ala | Changes the spacing between the amino, carboxyl, and sulfamoyl groups. | Likely to disrupt the optimal positioning of key binding groups, reducing or abolishing activity. |

| N-methylation of backbone | Restricts peptide bond rotation; increases lipophilicity. | Can pre-organize the molecule into a bioactive conformation, increasing affinity. rsc.orgresearchgate.net |

Variations in the N-alpha-Protecting Group and Their Influence on Activity and Specificity

The N-alpha-benzyloxycarbonyl (Z or Cbz) group in this compound serves to protect the alpha-amino group. researchgate.net In the context of SAR, this group is not merely a placeholder but an active part of the molecule that can influence its properties and interactions. The choice of protecting group is critical for success in synthesis and can affect the final compound's biological profile. nih.gov

Replacing the Z-group with other common protecting groups used in peptide chemistry, such as the tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) groups, would systematically vary the steric bulk, lipophilicity, and potential for pi-stacking interactions at the N-terminus of the molecule. researchgate.net

Size and Sterics: The bulky Fmoc group, for example, would occupy a much larger volume than the Z-group, which could either clash with the target protein or form favorable new interactions.

Electronic Nature: While primarily steric and lipophilic, the aromatic nature of the Z and Fmoc groups allows for potential π-π or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket.

The compatibility of protecting groups is essential, allowing for selective removal in the presence of others. nih.gov While often considered from a synthetic standpoint, this "orthogonality" is also relevant for creating probes where one part of the molecule needs to be modified while another remains intact. nih.gov

Table 3: Comparison of N-alpha-Protecting Groups and Their Potential Influence

| Protecting Group | Key Characteristics | Potential Influence on Activity/Specificity |

| Z (Benzyloxycarbonyl) | Aromatic, moderate size, removed by hydrogenolysis or strong acid. researchgate.net | Can engage in π-stacking. Provides a balance of size and lipophilicity. |

| Boc (tert-Butoxycarbonyl) | Aliphatic, bulky, acid-labile. researchgate.net | Lacks π-stacking ability; increases steric hindrance and lipophilicity. |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Aromatic, very large and bulky, base-labile. researchgate.net | Offers strong potential for π-stacking; significant steric bulk may enhance or block binding. |

| Ac (Acetyl) | Small, polar. | Reduces size and lipophilicity compared to Z, Boc, or Fmoc; may improve water solubility. |

Impact of Absolute Stereochemistry on Biochemical Activity and Selectivity

Biological systems, particularly enzymes and receptors, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer of a chiral molecule over the other. acs.org The vast majority of amino acids in naturally occurring proteins are in the L-configuration. csbsju.edu

For this compound, the "L" designation is critical. It dictates the specific three-dimensional arrangement of the substituents around the alpha-carbon: the carboxyl group, the N-protected amino group, and the sulfamoylmethyl side chain. This precise spatial orientation is almost certainly essential for the molecule to fit correctly into the active site of its target enzyme. The enzyme's binding pocket is structured to complement the L-isomer, positioning the sulfamoyl group for optimal interaction with the catalytic machinery (e.g., a zinc ion) and arranging the other parts of the molecule to form stabilizing hydrogen bonds and van der Waals contacts.

The D-enantiomer, N-alpha-Z-3-Sulfamoyl-D-alanine, would have a mirror-image configuration. When presented to an enzyme specific for the L-isomer, the D-isomer would be unable to align its functional groups correctly for effective binding. This would likely result in:

A dramatic loss of binding affinity and biological activity.

A complete lack of activity.

In some cases, inhibition of a different enzyme (altered selectivity).

Enzymes such as alanine racemases exist in nature to specifically interconvert L- and D-alanine, highlighting the distinct biological roles and recognition of each stereoisomer. acs.orgresearchgate.net Studies involving the enzymatic resolution of racemic alanine derivatives have shown that enzymes like L-amino acid transaminase selectively process the L-enantiomer, leaving the D-enantiomer behind, which confirms the stereospecificity of such interactions. nih.gov

Table 4: Predicted Biochemical Differences Between L- and D-Isomers

| Feature | N-alpha-Z-3-Sulfamoyl-L -alanine (Natural configuration) | N-alpha-Z-3-Sulfamoyl-D -alanine (Unnatural configuration) |

| Enzyme Binding | Expected to fit optimally into the target enzyme's active site. | Expected to fit poorly or not at all. |

| Biological Activity | Expected to be the active enantiomer. | Expected to be significantly less active or completely inactive. |

| Selectivity | Specific for the target enzyme. | May have a different, off-target activity profile, or no activity. |

| Substrate for Racemase | Could potentially be a substrate for an alanine racemase. | Could potentially be a substrate for an alanine racemase. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamoyl Amino Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com By identifying key physicochemical properties (descriptors), QSAR models can predict the activity of new, unsynthesized molecules and provide insight into the mechanisms of interaction. nih.gov

For a class of compounds like sulfamoyl amino acids, a QSAR model would be highly valuable. Although a specific model for this compound derivatives is not publicly available, we can infer its likely form from studies on related inhibitors, such as sulfonamides and peptides. nih.govtiu.edu.iq The process involves calculating various molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation with activity. qub.ac.uk

Key descriptors for a QSAR model of sulfamoyl amino acids would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the sulfamoyl nitrogen or oxygen atoms, which would be critical for the interaction with a metal ion cofactor. The presence of hydrogen bond donors and acceptors is also crucial. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or specific shape indices. For related sulfamate/sulfamide inhibitors, molecular shape and size were found to be dominant factors influencing activity. nih.gov

Hydrophobic Descriptors: Usually represented by logP (the logarithm of the partition coefficient), these describe the lipophilicity of the molecule. This can influence both binding to hydrophobic pockets and pharmacokinetic properties. For some peptide inhibitors, activity has been found to be negatively correlated with hydrophobicity. sciopen.com

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices or atom connectivity counts. mdpi.com

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(Descriptor A) - c2(Descriptor B) + c3*(Descriptor C) where a positive coefficient indicates a positive contribution to activity, and a negative coefficient indicates a negative contribution.

Table 5: Hypothetical QSAR Descriptors for Sulfamoyl Amino Acid Inhibitors

| Descriptor Class | Example Descriptor | Likely Correlation with Activity | Rationale |

| Electronic | Partial charge on sulfamoyl nitrogen | Negative | A more negative charge could enhance coordination to a cationic metal center (e.g., Zn2+). |

| Steric | Molecular Volume | Negative (within a range) | Activity often increases with size to a certain point (optimal fit), then decreases due to steric clashes. nih.gov |

| Hydrophobic | logP | Positive/Negative | Context-dependent; can enhance binding to hydrophobic pockets but excessive lipophilicity can decrease solubility. nih.govsciopen.com |

| H-Bonding | Number of H-bond donors/acceptors | Positive | Crucial for specific interactions with amino acid residues in the enzyme's active site. nih.gov |

Computational Chemistry and Molecular Modeling of N Alpha Z 3 Sulfamoyl L Alanine

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following docking, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and the nature of the binding interactions.

No specific molecular docking or molecular dynamics simulation studies featuring N-alpha-Z-3-Sulfamoyl-L-alanine as a ligand have been published. Research in this area often focuses on sulfonamide-containing compounds as inhibitors for specific enzymes. For instance, various amino acid-sulfonamide conjugates have been studied for their potential as inhibitors of carbonic anhydrase. researchgate.net Similarly, molecular dynamics simulations have been effectively used to understand the interaction between enzymes like alanine (B10760859) racemase and its substrates or inhibitors, but these studies have not included this compound. nih.gov

De Novo Design and Virtual Screening of Analogs

De novo design involves the computational creation of novel molecular structures with desired properties, often based on the structure of a known active site. Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target.

There is no evidence of this compound being used as a scaffold for de novo design or of its analogs being identified through virtual screening campaigns in published literature. Virtual screening has been successfully applied to identify inhibitors for enzymes such as D-alanine:D-alanine ligase by screening large compound libraries, but these have not led to the identification or development of this compound analogs. researchgate.netsemanticscholar.org The general approach for discovering dual inhibitors, for example, against CDK4/6 and aromatase, also relies heavily on virtual screening methodologies. mdpi.com

Conformational Analysis and Energetics of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations and their relative energies is crucial for predicting how a molecule will interact with a biological target.

A specific conformational analysis and energetic profile for this compound is not available in the scientific literature. Such studies have been performed for simpler, related molecules like N-formyl L-alanine amide using ab initio methods to map its potential energy surface. researchgate.net These analyses reveal how different conformations are stabilized, but the findings cannot be directly extrapolated to the more complex structure of this compound due to the presence of the bulky N-benzyloxycarbonyl (Z) group and the sulfamoyl moiety.

Prediction of Binding Affinities and Selectivity Profiles

Computational methods can be used to predict the binding affinity (how strongly a ligand binds to a receptor) and selectivity (the degree to which a ligand binds to a specific receptor over others). These predictions are a key component of quantitative structure-activity relationship (QSAR) studies.

There are no published studies predicting the binding affinities or selectivity profiles for this compound. QSAR studies are common for various classes of sulfonamides and amino acid derivatives to correlate their chemical structures with biological activities, such as antidiabetic or antioxidant effects. medwinpublishers.comekb.eg For example, QSAR models have been developed for N-p-tolyl/phenylsulfonyl L-amino acid thiolester derivatives to understand factors influencing their neurotrophic activities. researchgate.net However, this compound has not been included in these reported models.

Cheminformatics Approaches for Compound Characterization

Cheminformatics involves the use of computational methods to analyze chemical data. This can include the calculation of molecular descriptors, which are numerical representations of a molecule's properties, and their use in predicting physicochemical properties and biological activities.

Basic physicochemical properties for this compound can be found in public databases like PubChem. nih.gov These computed properties provide a foundational characterization of the molecule.

| Property | Value | Source |

| Molecular Formula | C11H14N2O6S | PubChem |

| Molecular Weight | 302.3 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Exact Mass | 302.057254 g/mol | PubChem |

| Topological Polar Surface Area | 144 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

While these descriptors are available, in-depth cheminformatics studies, such as the development of predictive QSAR models or detailed structural analyses for this compound, are absent from the literature.

Research Applications and Future Directions for N Alpha Z 3 Sulfamoyl L Alanine in Chemical Biology

Development as Biochemical Probes and Research Tools

The development of biochemical probes is essential for dissecting complex biological processes. N-alpha-Z-3-Sulfamoyl-L-alanine possesses inherent features that make it a candidate for development into such a tool. A biochemical probe is typically a molecule that can interact with a specific biological target and can be detected via an attached reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker.

The structure of this compound is amenable to modification for this purpose. The benzyloxycarbonyl (Z-group) is a well-established protecting group for amines in peptide synthesis that can be selectively removed under specific conditions. This deprotection would expose the primary amine, providing a chemical handle for conjugation to various reporter tags. For instance, a fluorescent dye could be attached to visualize the localization of the molecule or its binding partners within a cell.

Furthermore, the sulfamoyl moiety (-SO₂NH₂) itself could serve as a unique recognition element for specific proteins or as a reactive group for covalent modification of a target, although this application is less common. The development of a fluorescent analog, such as β-(1-Azulenyl)-L-Alanine, has demonstrated the utility of creating tryptophan mimics that can probe protein-protein interactions with minimal structural perturbation. nih.gov A similar strategy could be envisioned for this compound to create probes for studying enzymes or receptors that recognize modified amino acids.

Precursor in the Synthesis of Complex Biomolecules and Natural Products

This compound is classified as a bulk drug intermediate, indicating its primary role as a building block in the synthesis of more complex and often biologically active molecules. echemi.com As a protected, non-proteinogenic amino acid, it is a valuable precursor for incorporation into peptides or other natural product-like scaffolds.

The synthetic utility of this compound lies in the orthogonal nature of its functional groups. The carboxylic acid can be activated for amide bond formation, the Z-protected amine is stable to many reaction conditions but can be deprotected when needed, and the sulfamoyl group provides a distinct functionality not present in the 20 common proteinogenic amino acids. This allows chemists to introduce a sulfamoyl-containing side chain at a specific position within a peptide sequence. Such modifications are often employed in medicinal chemistry to enhance binding affinity, improve metabolic stability, or alter the pharmacokinetic properties of a peptide-based drug candidate.

While specific, publicly documented pathways starting from this compound to a final drug are proprietary, its availability from chemical suppliers underscores its use in research and development within the pharmaceutical and biotechnology industries. echemi.comlookchem.com

Contribution to Understanding Enzyme Catalysis and Specificity

Modified amino acids are crucial tools for elucidating the mechanisms of enzyme action and the basis of their substrate specificity. This compound can be used as a substrate analog or potential inhibitor for enzymes that process L-alanine or similar small amino acids.

For example, alanine (B10760859) racemase, an enzyme that interconverts L-alanine and D-alanine, could be studied using this compound. The bulky Z-group and the sulfamoyl moiety would likely prevent it from being a substrate, but it could act as an inhibitor by binding to the active site. Studying the kinetics of such inhibition could provide valuable information about the size and electronic constraints of the enzyme's active site. nih.gov

Similarly, enzymes like aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNAs, are known for their high fidelity. Using this compound in binding or catalysis assays could help determine the structural features that these enzymes recognize and those that they reject, offering deeper insights into their proofreading and quality control mechanisms. The study of enzymes with catalytic carboxyl groups, for instance, has benefited greatly from the use of specific inhibitors and modified substrates to identify key active site residues. nih.gov

Exploration in Model Organism Studies for Fundamental Biological Processes

Model organisms such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans are powerful systems for studying fundamental biological processes in a whole-organism context. Small molecules that modulate specific biological pathways are invaluable tools in this research.

While there are no specific published studies using this compound in model organisms, its potential utility can be inferred from studies with other non-proteinogenic amino acids. For instance, the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA) has been administered to Drosophila through their diet to create a model of chronic neurotoxicity, which led to reduced lifespan and impaired motor function. nih.govnih.gov

Should a specific protein target of this compound be identified, the compound could be used in a similar manner. Administering it to a model organism would allow researchers to study the physiological consequences of modulating its target's activity. This could reveal the role of the target protein in development, aging, behavior, or disease, providing insights that are not achievable through in vitro studies alone.

Advanced Methodologies for Target Identification and Validation in Research

A critical step in chemical biology is identifying the specific cellular target of a bioactive small molecule. Several advanced methodologies exist for this purpose, and this compound is a suitable candidate for these approaches.

One powerful technique is affinity-based protein profiling. This would involve synthesizing a derivative of this compound that incorporates a "clickable" chemical handle, such as an alkyne or an azide (B81097) group. This modified probe could then be introduced to cell lysates or live cells. After binding to its target protein(s), the probe-protein complex can be covalently linked to a reporter tag (like biotin for purification or a fluorophore for imaging) via a click chemistry reaction. The biotinylated complexes can then be isolated and the target protein identified by mass spectrometry.

Another approach is the development of PROTACs (Proteolysis Targeting Chimeras), which can be used for target validation. A PROTAC based on this compound could potentially induce the degradation of its target protein, providing a powerful tool for studying the protein's function.

Integration into High-Throughput Screening Platforms for Academic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical genetics, allowing for the rapid testing of tens of thousands of compounds for a desired biological activity. nih.gov this compound can be integrated into HTS platforms as part of a chemical library for academic discovery projects.

Academic screening centers often build diverse libraries of small molecules to maximize the chances of finding "hits" for novel biological targets. researchgate.net The inclusion of this compound adds to this chemical diversity due to its unique sulfamoyl-alanine scaffold. It could be tested in two main types of screens:

Target-based screens: Where the compound is tested for its ability to inhibit or activate a specific, purified protein, such as an enzyme or receptor.

Phenotypic screens: Where the compound is added to cells, and its effect on a cellular process (e.g., cell survival, gene expression, or morphology) is measured.

A novel multiplexed HTS assay using human hepatocytes, for example, allows for the simultaneous monitoring of multiple drug-metabolizing enzymes. nih.gov Including this compound in such a screen could identify if it selectively inhibits a particular metabolic pathway. Finding a hit in an HTS campaign is often the first step toward developing a new chemical probe or a starting point for a drug discovery program. researchgate.net

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 33662-45-2 | echemi.comlookchem.com |

| Molecular Formula | C₁₁H₁₄N₂O₆S | echemi.comnih.gov |

| Molecular Weight | 302.3 g/mol | echemi.comlookchem.com |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid | lookchem.com |

| Synonyms | Z-beta-sulfamoyl-L-Ala-OH, N-Cbz-3-sulfamoyl-L-alanine | echemi.comlookchem.com |

| Density | 1.483 g/cm³ | echemi.comlookchem.com |

| Refractive Index | 1.597 | echemi.comlookchem.com |

| Category | Bulk Drug Intermediate | echemi.com |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| L-alanine |

| D-alanine |

| β-(1-Azulenyl)-L-Alanine |

| Tryptophan |

| Biotin |

Q & A

Q. What are the established synthetic routes for N-alpha-Z-3-Sulfamoyl-L-alanine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfamoylation of N-alpha-Z-protected L-alanine derivatives. Key steps include:

- Protection : Use benzyloxycarbonyl (Z) groups to protect the α-amino group of L-alanine, preventing unwanted side reactions .

- Sulfamoylation : React with sulfamoyl chloride in anhydrous dimethylformamide (DMF) at 0–4°C to minimize hydrolysis. Yield optimization requires strict pH control (pH 8–9) and inert atmospheres (argon/nitrogen) to avoid decomposition .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and removes unreacted intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 7.3–7.4 ppm (Z-group aromatic protons), δ 4.2 ppm (α-proton of alanine), and δ 3.1 ppm (sulfamoyl -SONH) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] ion matching the theoretical molecular weight (e.g., CHNOS: 365.4 g/mol).

- FT-IR : Confirm sulfamoyl group presence via -SO asymmetric stretching (~1350 cm) and symmetric stretching (~1160 cm) .

Q. What are the stability considerations for storing this compound in aqueous buffers?

Methodological Answer: Stability depends on pH and temperature:

- pH : Degrades rapidly at extremes (pH <3 or >10) due to Z-group cleavage or sulfamoyl hydrolysis. Use neutral buffers (pH 6–8) with 0.1–1.0 mM EDTA to chelate metal ions that catalyze decomposition .

- Temperature : Store lyophilized powder at -20°C; reconstituted solutions are stable for ≤48 hours at 4°C. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what are common pitfalls in chiral analysis?

Methodological Answer: Use chiral HPLC with a Crownpak CR(+) column (Daicel) and mobile phase (pH 2.0, 0.1% HClO in water:methanol 90:10).

- Pitfalls :

Q. What experimental strategies resolve contradictions in biological activity data for sulfamoyl-amino acid analogs?

Methodological Answer: Contradictions often arise from assay variability or impurity interference. Mitigate via:

- Replication : Repeat assays in triplicate across independent labs using standardized protocols (e.g., fixed substrate concentrations, temperature).

- Blinding : Use coded samples to eliminate observer bias .

- Orthogonal assays : Cross-validate enzyme inhibition data (e.g., fluorometric vs. calorimetric assays) .

Q. How can computational modeling predict the interaction of this compound with target enzymes (e.g., carbonic anhydrase)?

Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G* basis set) to assign partial charges .

- Docking : Use X-ray crystal structures (PDB: 3KSZ for carbonic anhydrase II) to define binding pockets.

- Validation : Compare predicted binding energies with experimental IC values. Discrepancies >10% suggest force field parameter adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。